molecular formula C23H22N4O2S B2653760 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207008-99-8

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2653760
CAS RN: 1207008-99-8
M. Wt: 418.52
InChI Key: QKSZGCDVGDHHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O2S and its molecular weight is 418.52. The purity is usually 95%.
BenchChem offers high-quality 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocycles are crucial in medicinal chemistry due to their presence in many bioactive molecules. The compound has been utilized in the synthesis of various heterocycles through cascade reactions, showcasing its versatility as a precursor for producing imidazolines, thiazoles, and other heterocyclic structures with significant efficiency and atom economy. This approach is beneficial for constructing complex molecular architectures in drug discovery processes (J. Schmeyers & G. Kaupp, 2002).

Antimicrobial Activity

Derivatives of the compound have been synthesized and tested for their antimicrobial properties. These studies have led to the identification of derivatives with significant antibacterial activity, highlighting their potential as lead compounds in the development of new antibacterial agents. This research is pivotal for addressing the growing concern of antibiotic resistance (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Anticancer Activity

The exploration of this compound's derivatives has extended into the realm of anticancer research, with specific derivatives being synthesized and evaluated against various cancer cell lines. These studies have provided insights into the structure-activity relationships necessary for anticancer activity, offering a foundation for future drug development efforts aimed at combating different forms of cancer (Z. M. Nofal et al., 2014).

Antioxidant Properties

Investigations into the antioxidant capabilities of benzimidazole derivatives, including those related to the compound of interest, have demonstrated their potential in inactivating reactive chemical species. This research is crucial for developing therapeutics aimed at mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cancer (Laura C. Cabrera-Pérez et al., 2016).

Corrosion Inhibition

Benzimidazole derivatives have also been studied for their corrosion inhibition properties, with applications in protecting metals against corrosion. This research has significant implications for industries relying on metal infrastructure, as it provides a chemical means to prolong the lifespan of metal components (Z. Rouifi et al., 2020).

properties

IUPAC Name

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-16-8-10-19(11-9-16)20-13-24-23(27(20)14-18-6-4-3-5-7-18)30-15-22(28)25-21-12-17(2)29-26-21/h3-13H,14-15H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSZGCDVGDHHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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